Decitabine Decitabine 5-aza-2'-deoxycytidine is a fine white crystalline powder. Used as a drug.
5-aza-2'-deoxycytidine is a 2'-deoxyribonucleoside.
Myelodysplastic syndromes (MDS) are a heterogeneous group of hematopoietic neoplasms with variable underlying etiology and presentation, including neutropenia and thrombocytopenia. Further mutations leading to increased proliferation of cancerous cells can eventually lead to secondary acute myeloid leukemia, which has a poor prognosis. Among treatment options, nucleoside analogues such as decitabine and [azacitidine] integrate into cellular DNA and inhibit the action of DNA methyltransferases, leading to global hypomethylation and related downstream therapeutic benefits. Decitabine was developed by MGI Pharma/SuperGen Inc. and was approved by the FDA for the treatment of MDS on February 5, 2006. It was first marketed under the name Dacogen®. It is also available as an oral combination product together with the cytidine deaminase inhibitor [cedazuridine].
Decitabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of decitabine is as a Nucleic Acid Synthesis Inhibitor.
Decitabine is a cytosine analogue and an intravenously administered antineoplastic agent used in the therapy of myelodysplastic syndromes. Decitabine is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in causing clinically apparent liver injury with jaundice.
Decitabine is a cytidine antimetabolite analogue with potential antineoplastic activity. Decitabine incorporates into DNA and inhibits DNA methyltransferase, resulting in hypomethylation of DNA and intra-S-phase arrest of DNA replication. (NCI04)
An azacitidine derivative and antineoplastic antimetabolite. It inhibits DNA methyltransferase to re-activate silent genes, limiting METASTASIS and NEOPLASM DRUG RESISTANCE. Decitabine is used in the treatment of MYELODISPLASTIC SYNDROMES, and ACUTE MYELOID LEUKEMIA.
See also: Cedazuridine; decitabine (component of).
Brand Name: Vulcanchem
CAS No.: 2353-33-5
VCID: VC0548717
InChI: InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1
SMILES: C1C(C(OC1N2C=NC(=NC2=O)N)CO)O
Molecular Formula: C8H12N4O4
Molecular Weight: 228.21 g/mol

Decitabine

CAS No.: 2353-33-5

Inhibitors

VCID: VC0548717

Molecular Formula: C8H12N4O4

Molecular Weight: 228.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Decitabine - 2353-33-5

Description 5-aza-2'-deoxycytidine is a fine white crystalline powder. Used as a drug.
5-aza-2'-deoxycytidine is a 2'-deoxyribonucleoside.
Myelodysplastic syndromes (MDS) are a heterogeneous group of hematopoietic neoplasms with variable underlying etiology and presentation, including neutropenia and thrombocytopenia. Further mutations leading to increased proliferation of cancerous cells can eventually lead to secondary acute myeloid leukemia, which has a poor prognosis. Among treatment options, nucleoside analogues such as decitabine and [azacitidine] integrate into cellular DNA and inhibit the action of DNA methyltransferases, leading to global hypomethylation and related downstream therapeutic benefits. Decitabine was developed by MGI Pharma/SuperGen Inc. and was approved by the FDA for the treatment of MDS on February 5, 2006. It was first marketed under the name Dacogen®. It is also available as an oral combination product together with the cytidine deaminase inhibitor [cedazuridine].
Decitabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of decitabine is as a Nucleic Acid Synthesis Inhibitor.
Decitabine is a cytosine analogue and an intravenously administered antineoplastic agent used in the therapy of myelodysplastic syndromes. Decitabine is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in causing clinically apparent liver injury with jaundice.
Decitabine is a cytidine antimetabolite analogue with potential antineoplastic activity. Decitabine incorporates into DNA and inhibits DNA methyltransferase, resulting in hypomethylation of DNA and intra-S-phase arrest of DNA replication. (NCI04)
An azacitidine derivative and antineoplastic antimetabolite. It inhibits DNA methyltransferase to re-activate silent genes, limiting METASTASIS and NEOPLASM DRUG RESISTANCE. Decitabine is used in the treatment of MYELODISPLASTIC SYNDROMES, and ACUTE MYELOID LEUKEMIA.
See also: Cedazuridine; decitabine (component of).
CAS No. 2353-33-5
Product Name Decitabine
Molecular Formula C8H12N4O4
Molecular Weight 228.21 g/mol
IUPAC Name 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Standard InChI InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1
Standard InChIKey XAUDJQYHKZQPEU-KVQBGUIXSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O
SMILES C1C(C(OC1N2C=NC(=NC2=O)N)CO)O
Canonical SMILES C1C(C(OC1N2C=NC(=NC2=O)N)CO)O
Appearance white solid powder
Melting Point 193-196
Physical Description 5-aza-2'-deoxycytidine is a fine white crystalline powder. Used as a drug.
Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 5.50e+00 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2' Deoxy 5 azacytidine
2'-deoxy-5-azacytidine
5 Aza 2' deoxycytidine
5 Azadeoxycytidine
5 Deoxyazacytidine
5-aza-2'-deoxycytidine
5-AzadC
5-azadeoxycytidine
5-deoxyazacytidine
5AzadC
AzadC compound
Compound, AzadC
Dacogen
decitabine
decitabine mesylate
Mesylate, Decitabine
NSC 127716
NSC-127716
NSC127716
Reference 1: Ganetsky A. The role of decitabine for the treatment of acute myeloid leukemia. Ann Pharmacother. 2012 Nov;46(11):1511-7. doi: 10.1345/aph.1R151. Epub 2012 Oct 31. Review. PubMed PMID: 23115225.
2: Joeckel TE, Lübbert M. Clinical results with the DNA hypomethylating agent 5-aza-2'-deoxycytidine (decitabine) in patients with myelodysplastic syndromes: an update. Semin Hematol. 2012 Oct;49(4):330-41. doi: 10.1053/j.seminhematol.2012.08.001. Review. PubMed PMID: 23079063.
3: Marks PW. Decitabine for acute myeloid leukemia. Expert Rev Anticancer Ther. 2012 Mar;12(3):299-305. doi: 10.1586/era.11.207. Review. PubMed PMID: 22369322.
4: Bryan J, Kantarjian H, Garcia-Manero G, Jabbour E. Pharmacokinetic evaluation of decitabine for the treatment of leukemia. Expert Opin Drug Metab Toxicol. 2011 May;7(5):661-72. doi: 10.1517/17425255.2011.575062. Review. PubMed PMID: 21500965.
5: Cowan LA, Talwar S, Yang AS. Will DNA methylation inhibitors work in solid tumors? A review of the clinical experience with azacitidine and decitabine in solid tumors. Epigenomics. 2010 Feb;2(1):71-86. doi: 10.2217/epi.09.44. Review. PubMed PMID: 22122748.
6: Daskalakis M, Blagitko-Dorfs N, Hackanson B. Decitabine. Recent Results Cancer Res. 2010;184:131-57. doi: 10.1007/978-3-642-01222-8_10. Review. PubMed PMID: 20072836.
7: Santos FP, Kantarjian H, Garcia-Manero G, Issa JP, Ravandi F. Decitabine in the treatment of myelodysplastic syndromes. Expert Rev Anticancer Ther. 2010 Jan;10(1):9-22. doi: 10.1586/era.09.164. Review. PubMed PMID: 20014881.
8: Stresemann C, Lyko F. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. Int J Cancer. 2008 Jul 1;123(1):8-13. doi: 10.1002/ijc.23607. Review. PubMed PMID: 18425818.
9: Jabbour E, Issa JP, Garcia-Manero G, Kantarjian H. Evolution of decitabine development: accomplishments, ongoing investigations, and future strategies. Cancer. 2008 Jun;112(11):2341-51. doi: 10.1002/cncr.23463. Review. PubMed PMID: 18398832.
10: Plimack ER, Kantarjian HM, Issa JP. Decitabine and its role in the treatment of hematopoietic malignancies. Leuk Lymphoma. 2007 Aug;48(8):1472-81. Review. PubMed PMID: 17701577.
PubChem Compound 451668
Last Modified Aug 15 2023

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